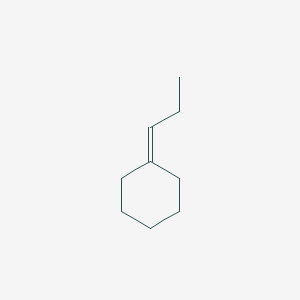

Propylidenecyclohexane

Beschreibung

Propylidenecyclohexane is a cyclohexane derivative featuring a propylidene substituent (a three-carbon chain with a double bond, likely in the allylic position). It is utilized in organic synthesis and pharmaceutical research, as evidenced by its inclusion in safety guidelines for parenteral drug products . Its reactivity is exemplified in epoxidation reactions; for instance, Propylidenecyclohexane oxide undergoes hydrolysis to yield two products (95% and 5% yields) with distinct NMR and IR profiles. Key spectral data include:

- Major product (95% yield): NMR δ 5.35 (t, J = 2.5 Hz, 1H), IR 3370 and 970 cm⁻¹.

- Minor product (5% yield): NMR δ 5.47 (t, J = 2.5 Hz, 1H), IR 3330, 1003, 960, and 917 cm⁻¹ .

Eigenschaften

CAS-Nummer |

2129-93-3 |

|---|---|

Molekularformel |

C9H16 |

Molekulargewicht |

124.22 g/mol |

IUPAC-Name |

propylidenecyclohexane |

InChI |

InChI=1S/C9H16/c1-2-6-9-7-4-3-5-8-9/h6H,2-5,7-8H2,1H3 |

InChI-Schlüssel |

CVVPSCOTSPAXLS-UHFFFAOYSA-N |

Kanonische SMILES |

CCC=C1CCCCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propylidenecyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with propylmagnesium bromide, followed by dehydration to form the desired product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of propylidenecyclohexane may involve the catalytic hydrogenation of cyclohexene in the presence of a propylidene precursor. This method allows for large-scale production with high efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Propylidenecyclohexane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexanone and propionic acid.

Reduction: Hydrogenation of propylidenecyclohexane can yield cyclohexane and propylcyclohexane.

Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring or the propylidene group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

Oxidation: Cyclohexanone and propionic acid.

Reduction: Cyclohexane and propylcyclohexane.

Substitution: Halogenated derivatives of propylidenecyclohexane.

Wissenschaftliche Forschungsanwendungen

Propylidenecyclohexane has several applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an intermediate in drug synthesis.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of propylidenecyclohexane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways and enzyme activity.

Vergleich Mit ähnlichen Verbindungen

n-Propylcyclohexane

- Structure : Saturated cyclohexane with a linear n-propyl substituent.

- Combustion Chemistry : A detailed kinetic model for n-propylcyclohexane (n-Pch) combustion was developed, validated against experimental data. Its combustion behavior is influenced by C-C bond scission and radical interactions, differing from unsaturated analogs like Propylidenecyclohexane .

- Key Difference : The absence of a double bond in n-Pch reduces its reactivity in electrophilic addition but enhances thermal stability during combustion .

Ethylcyclohexane

- Structure : Cyclohexane with an ethyl group.

- Analytical Data : In coprocessing studies, ethylcyclohexane exhibited a relative abundance of 0.989 (method unspecified), suggesting distinct separation or detection characteristics compared to Propylidenecyclohexane .

- Reactivity : Ethylcyclohexane’s saturated structure limits its utility in epoxidation, contrasting with Propylidenecyclohexane’s double bond-driven reactivity .

4-Heptylcyclohexanone

- Structure: Cyclohexanone with a heptyl chain.

- Safety Profile: Like Propylidenecyclohexane, it requires handling by qualified personnel in controlled facilities.

1,3,4-Trimethylcyclohexane

- Structure : Cyclohexane with three methyl groups.

- Analytical Data : Relative abundances of 0.625–0.823 were observed, indicating variability in reactivity or stability under coprocessing conditions compared to Propylidenecyclohexane .

Data Tables

Table 1: Spectral Comparison of Propylidenecyclohexane Oxide and Products

Table 2: Relative Abundances of Cyclohexane Derivatives in Coprocessing

| Compound | Relative Abundance |

|---|---|

| Ethylcyclohexane | 0.989 |

| 1,3,4-Trimethylcyclohexane | 0.625–0.823 |

| n-Propylcyclopentane | 0.773–0.887 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.